molecular formula C20H15N5O B2910963 N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-25-6

N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2910963
CAS No.: 902906-25-6
M. Wt: 341.374
InChI Key: BXMIPYPGVNWKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic organic compound belonging to the class of [1,2,4]triazolo[1,5-c]quinazolines. This fused heterocyclic scaffold is a subject of significant interest in modern medicinal chemistry and drug discovery due to its wide range of potential biological activities . The structure combines a triazoloquinazoline core with furan and phenyl substituents, which are common pharmacophores known to contribute to interactions with various biological targets. The [1,2,4]triazolo[1,5-c]quinazoline scaffold has been identified as a privileged structure in the design of biologically active compounds. Recent scientific literature and patent filings highlight its relevance as a core structure in developing modulators for enzymes like diacylglycerol kinase α (DGK-α), a target implicated in cancer immunomodulation and viral infections . Furthermore, structural analogs, specifically heterobicyclo-substituted [1,2,4]triazolo[1,5-c]quinazolin-5-amines, have been patented for their properties as A2A receptor antagonists, indicating the value of this chemical class in neuroscience and oncology research . The broader quinazoline family, to which this scaffold is related, is extensively reported to possess a diverse spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities . The presence of the furan ring and a phenyl group in this specific molecule may further fine-tune its physicochemical properties and binding affinity, making it a valuable compound for hit-to-lead optimization campaigns. This product is intended for research purposes only, specifically for use in bioactivity screening, target identification studies, and as a building block in the synthesis of more complex chemical entities. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-2-7-14(8-3-1)18-23-19-16-10-4-5-11-17(16)22-20(25(19)24-18)21-13-15-9-6-12-26-15/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIPYPGVNWKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as hydrazine derivatives, aldehydes, and other nitrogen-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and immune disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. This compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Structural and Functional Analogues

CGS15943 (9-Chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine)
  • Structure : Features a 9-chloro substituent and a 2-furyl group at position 2 .
  • Activity: Non-selective AR antagonist with high affinity for A₁ and A₂A receptors (Ki < 10 nM) .
  • Key Differences: The target compound replaces the 9-chloro with a phenyl group and introduces an N-[(furan-2-yl)methyl] moiety. This substitution may reduce non-specific binding and alter subtype selectivity.
MRS1220 (N-[9-Chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)
  • Structure : 9-Chloro, 2-furyl, and a benzeneacetamide group at the 5-position .
  • Activity : Potent A₃ AR antagonist (Ki = 0.3 nM) .
  • Key Differences : The target compound lacks the chloro group and acetamide chain, likely shifting activity away from A₃ receptors.
ZM241385 (4-(2-[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino]ethyl)phenol)
  • Structure: Triazolo-triazine core with a phenol-ethylamino side chain .
  • Activity : Selective A₂A AR antagonist (Ki = 1.4 nM) .
  • Key Differences : The triazoloquinazoline core of the target compound may enhance A₁ affinity compared to ZM241385’s triazolo-triazine system.
Potassium 2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate
  • Structure : 2-Furyl substituent and a thiolate group at position 5 .
  • Activity : Antibacterial agent (MIC = 12.5 μg/mL against S. aureus) .
  • Key Differences : The target compound’s amine group instead of thiolate suggests divergent biological targets, emphasizing the role of the 5-position in activity.

Structure-Activity Relationship (SAR) Trends

  • Position 2 :
    • Phenyl (target compound) vs. furyl (CGS15943): Aromatic bulk at position 2 enhances hydrophobic interactions in ARs .
  • Position 5 :
    • Alkylation (N-[(furan-2-yl)methyl]) in the target compound contrasts with unmodified amines (CGS15943). Alkylation typically reduces A₂A affinity but may improve pharmacokinetics .
  • Position 9: Chloro (CGS15943) vs.

Pharmacological and Therapeutic Implications

  • Target Compound : The phenyl and furan-methyl groups may confer improved blood-brain barrier penetration compared to CGS15943, making it a candidate for neurological disorders. However, reduced A₂A affinity could limit efficacy in conditions like Parkinson’s .
  • Antibacterial Derivatives : Thiolate analogues (e.g., ) highlight the scaffold’s versatility, though the target compound’s amine group likely precludes antibacterial activity .

Biological Activity

N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity profiles, and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloquinazoline core with a furan moiety that may influence its biological interactions. The structural configuration is essential for its activity, as variations in substituents can lead to changes in pharmacological effects.

Structural Formula

N furan 2 yl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine\text{N furan 2 yl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine}

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Cytotoxicity : The compound exhibits notable cytotoxic effects against various cancer cell lines.
  • Topoisomerase Inhibition : It functions as an inhibitor of topoisomerase II (Topo II), which is crucial for DNA replication and repair.
  • DNA Intercalation : The ability to intercalate into DNA contributes to its anticancer properties.

Cytotoxicity Studies

A comparative study on the cytotoxic effects of related compounds indicated that this compound demonstrates significant cytotoxicity with IC50 values comparable to other known inhibitors.

CompoundCell LineIC50 (μM)
This compoundHepG26.29
This compoundHCT1162.44
Compound 16 (related derivative)HepG26.29
Compound 16 (related derivative)HCT1162.44

These results suggest that the compound's structural features enhance its binding affinity to DNA and its effectiveness as a Topo II inhibitor .

The mechanism by which this compound exerts its biological effects involves:

Intercalation into DNA : The compound's planar structure allows it to insert between DNA base pairs, disrupting normal replication and transcription processes .

Inhibition of Topoisomerase II : By inhibiting Topo II activity, the compound prevents the enzyme from alleviating torsional strain during DNA replication, leading to increased DNA damage and apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly affect the biological activity. For instance:

  • Substitution Patterns : The presence of bulky groups or electronegative atoms can enhance or diminish activity.
  • Furan Moiety Influence : The furan group contributes to hydrophobic interactions that may improve cellular uptake and binding affinity.

Case Studies

Recent case studies have demonstrated the efficacy of this compound in preclinical models:

Case Study 1: HepG2 Cell Line

A study evaluated the compound's effect on HepG2 liver cancer cells. Results showed significant apoptosis induction at concentrations as low as 6.29 μM after 48 hours of treatment.

Case Study 2: HCT116 Cell Line

In another study involving HCT116 colorectal cancer cells, the compound exhibited an IC50 value of 2.44 μM, indicating high potency compared to standard chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.